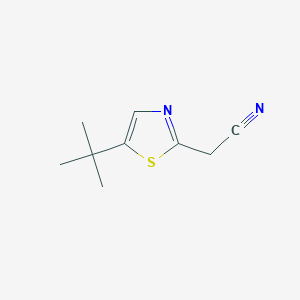

2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(5-tert-butyl-1,3-thiazol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-9(2,3)7-6-11-8(12-7)4-5-10/h6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRIRHKNGJZWWLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(S1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001248196 | |

| Record name | 2-Thiazoleacetonitrile, 5-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001248196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803610-05-0 | |

| Record name | 2-Thiazoleacetonitrile, 5-(1,1-dimethylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803610-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiazoleacetonitrile, 5-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001248196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile typically involves the reaction of 5-tert-butyl-1,3-thiazole with acetonitrile under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

The applications of 2-(5-tert-butyl-1,3-thiazol-2-yl)acetonitrile in scientific research are outlined below, based on available literature.

Chemical Information

This compound is a chemical compound with the following identifiers and properties:

- IUPAC Name: 2-(5-(tert-butyl)thiazol-2-yl)acetonitrile

- InChI Code: 1S/C9H12N2S/c1-9(2,3)7-6-11-8(12-7)4-5-10/h6H,4H2,1-3H3

- InChI Key: LRIRHKNGJZWWLC-UHFFFAOYSA-N

- Molecular Formula: C9H12N2S

- Purity: typically around 95%

- Physical Form: liquid

- Storage Temperature: 4°C

Potential Research Applications

While specific applications of this compound are not detailed in the provided search results, the broader context of thiazole derivatives in research suggests potential uses.

General Applications of Thiazole Derivatives

- Antimicrobial and Antitubercular Activity: Thiazole-containing compounds have demonstrated in vitro and in vivo activity against Mycobacterium tuberculosis .

- Anticancer Activity: Certain thiazole derivatives exhibit cytotoxic activity against human cancer cell lines, including HCT-116, HeLa, and MCF-7 . They can also induce apoptosis in cancer cells .

- CDK9 Inhibition: Thiazole derivatives have been investigated for their ability to inhibit CDK9, a protein kinase involved in regulating RNA polymerase II transcription. Inhibiting CDK9 can reduce the expression of antiapoptotic proteins and trigger apoptosis in cancer cells .

- Antiplasmodial Activity: Thiazole derivatives have shown fast-killing capabilities against malaria parasites . They have demonstrated inhibitory activity against Plasmodium falciparum .

Mechanism of Action

The mechanism of action of 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The tert-butyl group at the 5-position of the thiazole ring distinguishes this compound from other acetonitrile-functionalized thiazoles. Below is a comparative analysis of key physicochemical parameters:

Key Observations :

Comparison of Reaction Efficiency :

- Conventional Heating : Yields for triazole analogs (structurally related) range from 69% to 95% .

- Microwave Methods : Faster (15–20 min) but require specialized equipment .

Data Tables for Key Analogues

Table 1: Physical Data of Selected Thiazol-2-yl Acetonitriles

Biological Activity

2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile is a thiazole derivative with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique molecular structure, characterized by a thiazole ring and an acetonitrile functional group, contributes to its diverse biological properties. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : C9H12N2S

- Molecular Weight : 180.27 g/mol

- Canonical SMILES : CC(C)(C)C1=CN=C(S1)CC#N

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, including enzymes and receptors.

Target Enzymes and Pathways

- Analgesic and Anti-inflammatory Activities : The compound has demonstrated significant analgesic and anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory cytokines.

- Antitumor Activity : Research indicates that it can inhibit the proliferation of cancer cells, including HeLa cells, by disrupting the cell cycle at critical checkpoints.

Biological Activities

The compound exhibits a range of biological activities:

Case Studies and Research Findings

Several studies highlight the biological efficacy of this compound:

-

Anticancer Efficacy :

- A study evaluated the cytotoxic effects on human cancer cell lines using MTT assays. The compound showed an IC50 value indicating significant potency against multiple cancer types .

- In another investigation, the compound was found to induce apoptosis in HeLa cells through mitochondrial pathways, confirming its potential as an anticancer agent.

-

Anti-inflammatory Mechanism :

- Research demonstrated that treatment with this compound reduced levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its utility in inflammatory conditions.

-

Antimicrobial Properties :

- A comparative study showed that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Q & A

Q. What are the recommended safety protocols for handling 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection (e.g., N95 masks) if aerosol generation is possible .

- Storage: Store in a tightly sealed container at +4°C or as specified by the supplier. Ensure compatibility with container materials (e.g., avoid reactive metals) .

- Emergency Measures: In case of inhalation, move to fresh air and seek medical attention. For skin contact, wash thoroughly with soap and water .

Q. What synthetic routes are commonly employed to prepare this compound?

Answer:

- Cyclocondensation: React tert-butyl-substituted thioamide intermediates with α-haloacetonitriles under basic conditions (e.g., KOH/EtOH). Monitor reaction progress via TLC .

- Post-Functionalization: Modify pre-synthesized thiazole cores via nucleophilic substitution or cross-coupling reactions. For example, introduce the acetonitrile group via SN2 displacement .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- NMR Spectroscopy: Use -NMR to confirm tert-butyl proton signals (δ ~1.3 ppm, singlet) and thiazole ring protons (δ ~6.5–7.5 ppm). -NMR identifies the nitrile carbon (~115–120 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (calculated: CHNS; [M+H]+ = 181.0808) .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways, such as cyclization barriers in thiazole formation. Identify intermediates and transition states to predict optimal conditions (e.g., solvent, temperature) .

- Machine Learning: Train models on existing thiazole synthesis data to predict reaction yields. Variables include steric hindrance from the tert-butyl group and electronic effects of the nitrile substituent .

Q. What strategies can resolve discrepancies in reported reaction yields for derivatives of this compound?

Answer:

- Factorial Design: Apply a 2 factorial approach to test variables (e.g., catalyst loading, solvent polarity). For example, a 3-factor design (temperature, time, base strength) isolates critical parameters affecting yield .

- Replication Studies: Standardize reaction conditions (e.g., inert atmosphere, purity of starting materials) to minimize batch-to-batch variability .

Q. How do steric effects of the tert-butyl group influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Steric Hindrance Analysis: The tert-butyl group at position 5 creates a bulky environment, reducing accessibility for nucleophiles at the thiazole’s C-2 position. Compare reaction rates with less hindered analogs (e.g., methyl-substituted thiazoles) .

- Solvent Effects: Use polar aprotic solvents (e.g., DMF) to stabilize transition states in SNAr reactions. Monitor regioselectivity via HPLC or LC-MS .

Methodological Considerations

Q. How to design experiments to study the stability of this compound under varying pH conditions?

Answer:

Q. What advanced separation techniques are suitable for purifying this compound from reaction mixtures?

Answer:

- Flash Chromatography: Use silica gel columns with gradient elution (hexane/ethyl acetate) to separate polar byproducts. Optimize Rf values via TLC .

- Crystallization: Screen solvents (e.g., ethanol/water mixtures) to exploit differences in solubility between the product and impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.